![molecular formula C7H14N4O B1476036 3-Azido-1-(3-methoxypropyl)azetidine CAS No. 2098062-78-1](/img/structure/B1476036.png)
3-Azido-1-(3-methoxypropyl)azetidine
Overview
Description
3-Azido-1-(3-methoxypropyl)azetidine is a chemical compound with the molecular formula C7H14N4O . It is used in the preparation of isoxazole-thiazole derivatives as GABA .
Molecular Structure Analysis
The molecular structure of 3-Azido-1-(3-methoxypropyl)azetidine is characterized by a four-membered azetidine ring. The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and thermal decomposition temperature .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-Azido-1-(3-methoxypropyl)azetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Scientific Research Applications
Energetic Materials Development
3-Azido-1-(3-methoxypropyl)azetidine: has been explored for its potential in energetic materials, particularly in the development of melt-cast explosives. The compound’s thermal behavior has been systematically studied, revealing a low melting temperature of 78°C and significant mass loss under atmospheric pressure . This makes it a candidate for creating novel explosives with unique properties, such as reduced vapor pressure and thermal decomposition temperature compared to traditional materials like 1,3,3-trinitroazetidine (TNAZ) .
Synthesis of Azetidines
The compound plays a role in the synthesis of azetidines, which are four-membered nitrogen-containing rings. Azetidines are synthesized through aza Paternò–Büchi reactions, a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for constructing complex natural products and pharmaceutically relevant scaffolds, offering improved pharmacokinetic properties and metabolic stability .
Analytical Chemistry
Due to its distinctive thermal decomposition behavior, 3-Azido-1-(3-methoxypropyl)azetidine could be used as a standard in analytical methods that require the identification of small molecular fragments, such as mass spectrometry .
Future Directions
The future directions in the research of azetidines include the development of new reaction protocols that overcome some long-standing challenges within this field of research . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .
properties
IUPAC Name |
3-azido-1-(3-methoxypropyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZAMRYBLYQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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